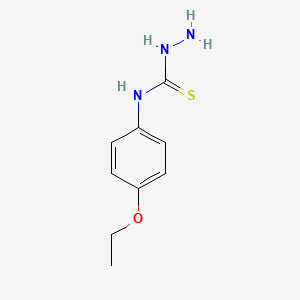

N-(4-ethoxyphenyl)hydrazinecarbothioamide

Description

Contextual Significance of Thiosemicarbazides in Chemical Research

Thiosemicarbazides, characterized by the chemical scaffold NH2-NH-CS-NH2, are versatile compounds that have established a prominent role in various fields of chemical research, particularly in medicinal chemistry. Their significance stems from their unique structural features, including the presence of nitrogen and sulfur atoms, which impart a wide range of biological activities. These compounds and their derivatives, known as thiosemicarbazones, are formed through the condensation of thiosemicarbazide (B42300) with aldehydes or ketones. researchgate.net

The broad spectrum of biological activities exhibited by thiosemicarbazide derivatives includes antimicrobial, antifungal, antiviral, anticonvulsant, anti-inflammatory, and anticancer properties. researchgate.net This diverse bioactivity has made them attractive candidates for the development of new therapeutic agents. researchgate.net The ability of the thiosemicarbazone scaffold to chelate metal ions is also a key aspect of their biological function and has been a focal point of many research studies.

Overview of Research Directions for N-Substituted Hydrazinecarbothioamides

N-substituted hydrazinecarbothioamides, a specific subclass of thiosemicarbazides, are a focal point of extensive research due to the synthetic accessibility and the diverse biological activities their derivatives possess. nih.gov The core structure of these compounds allows for substitution at the nitrogen atoms, leading to a vast library of derivatives with varied physicochemical and biological properties. nih.gov

Current research is heavily focused on the synthesis of novel N-substituted hydrazinecarbothioamide derivatives and the evaluation of their biological potential. nih.gov A significant area of investigation involves the exploration of their antimicrobial and anticancer activities. For instance, studies have shown that the introduction of different substituents on the phenyl ring of N-phenylhydrazinecarbothioamide can significantly influence its biological efficacy. researchgate.net Halophenyl derivatives, for example, have demonstrated broad-spectrum antibacterial activity. Furthermore, the substitution pattern on the N-phenyl ring has been shown to modulate the anticancer properties of these compounds.

Another key research direction is the use of N-substituted hydrazinecarbothioamides as precursors in the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which themselves are classes of compounds with significant pharmacological interest. arkat-usa.orgmdpi.com The cyclization of hydrazinecarbothioamides provides a versatile route to these more complex molecular architectures. arkat-usa.orgmdpi.com

Scope and Objectives of Current Research on N-(4-ethoxyphenyl)hydrazinecarbothioamide

Research on this compound, while not as extensive as for some other derivatives, is primarily centered on its synthesis, characterization, and exploration of its potential as a building block for more complex, biologically active molecules. The synthesis of this compound is typically achieved through the reaction of the corresponding hydrazine (B178648) with an isothiocyanate.

The primary objectives of current research on this compound and its derivatives include:

Synthesis and Characterization: Developing efficient synthetic routes and thoroughly characterizing the compound using spectroscopic techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity: Investigating the cytotoxic effects of this compound and its derivatives against various cancer cell lines. Research suggests that the 4-ethoxyphenyl derivative exhibits selective toxicity towards colon cancer cells.

Antimicrobial Activity: Evaluating the potential of its derivatives as antimicrobial agents against a range of bacteria and fungi.

Precursor for Heterocyclic Synthesis: Utilizing this compound as a starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications.

Compound Data

Below are tables detailing key data for this compound and related compounds mentioned in this article.

Table 1: Compound Names and Synonyms

| Compound Name | Synonyms |

|---|---|

| This compound | 4-Ethoxy-phenylthiosemicarbazide |

| Thiosemicarbazide | Hydrazinecarbothioamide |

| N-phenylhydrazinecarbothioamide | 4-Phenyl-3-thiosemicarbazide |

| 1,3,4-Oxadiazole | - |

Table 2: Spectroscopic Data for N-(4-ethoxyphenyl)acetamide (Phenacetin)

| Spectroscopic Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (in CDCl₃) | Doublet of doublets at 6.5-7.5 ppm (aromatic protons), broad singlet at 8.1 ppm (acetamide NH), triplet at 1.4 ppm and quartet at 4.0 ppm (ethoxy group), singlet at 2.1 ppm (acetyl methyl). | thermofisher.com |

| IR (KBr disc) | Spectral feature at 998 cm⁻¹ is an artifact. | nist.gov |

Table 3: Research Findings on Biological Activity of Related Hydrazinecarbothioamide Derivatives

| Derivative Type | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| 4-Ethoxyphenyl derivative | Anticancer | Shows selective toxicity toward colon cancer cells. | |

| Halophenyl derivatives | Antibacterial | Exhibit broad-spectrum activity with MIC values comparable to ampicillin. | |

| N-(3-Methoxyphenyl) derivatives | Anticancer | Displays potent activity with IC₅₀ values in the range of 0.1–0.2 µM. | mdpi.com |

| N-(4-Methoxyphenyl) derivatives | Anticancer | Shows IC₅₀ values ranging from 0.5–100 µM. | mdpi.com |

Properties

IUPAC Name |

1-amino-3-(4-ethoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c1-2-13-8-5-3-7(4-6-8)11-9(14)12-10/h3-6H,2,10H2,1H3,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOLKSFDRDWEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365254 | |

| Record name | N-(4-ethoxyphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64374-52-3 | |

| Record name | N-(4-Ethoxyphenyl)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64374-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-ethoxyphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for N 4 Ethoxyphenyl Hydrazinecarbothioamide

Historical Development of Thiosemicarbazide (B42300) Synthesis

The chemistry of thiosemicarbazides, characterized by the functional group -NH-NH-CS-NH₂, has been a subject of interest for many decades. researchgate.netresearchgate.net Historically, these compounds gained significant attention for their biological activities. For instance, thiosemicarbazide itself was identified as having in vitro activity against Mycobacterium tuberculosis in 1944. taylorandfrancis.com

Early and common synthetic methods involve the reaction of hydrazides with isothiocyanates in various organic solvents. irjmets.com Another fundamental and preparatively valuable approach is the hydrazinolysis of thiocarbonic acid derivatives. arkat-usa.org The general synthesis of the parent compound, thiosemicarbazide, can be achieved by treating hydrazine (B178648) sulfate (B86663) with ammonium (B1175870) thiocyanate. irjmets.com This foundational chemistry paved the way for the development of methodologies to create a vast number of substituted thiosemicarbazide derivatives, where various functional groups can be introduced to modulate the compound's properties. researchgate.net These derivatives are not only studied for their own activities but are also crucial precursors for synthesizing diverse bioactive heterocyclic systems like 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. irjmets.com

Synthesis Protocols for N-(4-ethoxyphenyl)hydrazinecarbothioamide

The primary route for synthesizing this compound involves the reaction of 4-ethoxyphenylhydrazine with a thiocarbonyl-introducing agent or, more commonly, the reaction of 4-ethoxyphenyl isothiocyanate with hydrazine. The latter is a specific example of the general synthesis of 1,4-disubstituted thiosemicarbazides. researchgate.net

A typical laboratory synthesis would involve dissolving 4-ethoxyphenyl isothiocyanate in a suitable solvent, such as ethanol (B145695) or ethyl ether, and adding hydrazine hydrate, often with cooling. prepchem.com The nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbon atom of the isothiocyanate group, leading to the formation of the this compound product.

General Reaction Scheme:

Route A: 4-Ethoxyphenylhydrazine + Thiocyanic Acid → this compound

Route B: 4-Ethoxyphenyl isothiocyanate + Hydrazine → this compound

The efficiency of thiosemicarbazide synthesis can be influenced by several factors, including solvent, temperature, reaction time, and the use of catalysts or alternative energy sources. While specific optimization data for this compound is not extensively detailed in the literature, data from analogous syntheses provide a clear framework for optimizing its production.

Reaction conditions can range from stirring at room temperature for several hours to refluxing for extended periods. nih.govnih.gov For example, the synthesis of a similar compound, N-(2-benzoyl-4-chlorophenyl)-methyl-hydrazinecarbothioamide, was achieved in ethyl ether with stirring at room temperature for 30 minutes, yielding a high 91% of the product. prepchem.com In other cases, refluxing in ethanol for 5 to 8 hours is a common procedure. chemmethod.com

Modern techniques have also been applied to improve reaction efficiency. Solvent-free methods using microwave irradiation have been shown to drastically reduce reaction times to just a few minutes while maintaining good yields. ajol.info The choice of solvent can also be critical, with alcohols like ethanol and methanol (B129727) being frequently employed. nih.govajol.info

| Derivative | Reactants | Solvent | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| N-(2-benzoyl-4-chlorophenyl)-methyl-hydrazinecarbothioamide | 2-Benzoyl-4-chlorophenylisothiocyanate, Methyl hydrazine | Ethyl ether | Room Temperature | 30 min | 91% | prepchem.com |

| 2-(2-hydroxy-3-methoxybenzylidene) hydrazinecarbothioamide | 3-Methoxysalicylaldehyde, Thiosemicarbazide | Ethanol | Reflux | 6 h | 75-81% | ajol.info |

| 2-(2-hydroxy-3-methoxybenzylidene) hydrazinecarbothioamide | 3-Methoxysalicylaldehyde, Thiosemicarbazide | None (Silica gel support) | Microwave Irradiation | 2-3 min | Not specified | ajol.info |

| N-phenylacetamide-isatin conjugates | Isatin (B1672199) derivatives, 4-hydrazinylbenzenesulfonamide (B1582950) hydrochloride | Methanol | Room Temperature | 4 h | Not specified | nih.gov |

The formation of this compound via the reaction of 4-ethoxyphenyl isothiocyanate and hydrazine is a classic example of a nucleophilic addition reaction. The mechanism can be outlined as follows:

Nucleophilic Attack: The terminal nitrogen atom of the hydrazine molecule, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electron-deficient carbon atom of the isothiocyanate group (-N=C=S).

Intermediate Formation: This attack leads to the formation of a zwitterionic intermediate where the nitrogen is positively charged and the sulfur atom carries a negative charge.

Proton Transfer: A proton is transferred from the attacking nitrogen atom to the sulfur atom, resulting in a more stable thiol-like intermediate.

Tautomerization: The intermediate rapidly tautomerizes to the final, more stable thiourea (B124793) structure of this compound.

This mechanism is fundamental to the synthesis of a wide range of thiosemicarbazide derivatives. nih.gov The bifunctional nature of the reactants—the nucleophilic hydrazine and the electrophilic isothiocyanate—drives the reaction efficiently under various conditions.

Design and Synthesis of Analogues for Structure-Activity Relationship Investigations

This compound serves as a scaffold that can be systematically modified to explore structure-activity relationships (SAR). These modifications typically target two main regions: the phenyl ring and the hydrazinecarbothioamide backbone.

Altering the substituents on the 4-ethoxyphenyl ring is a common strategy to fine-tune the electronic and steric properties of the molecule. This can have a significant impact on its biological activity and pharmacokinetic profile.

Researchers have synthesized analogues with a variety of substituents on the phenyl ring. For instance, studies on related structures have involved introducing different halogen atoms (e.g., chloro, bromo) or other groups onto the aromatic ring. nih.gov Modifications can also include replacing or adding groups to change properties like lipophilicity or hydrogen bonding capacity. For example, analogues with methoxy (B1213986), nitro, or amino groups have been synthesized in related series. nih.govnih.gov The ethoxy group itself in the parent compound can be varied to other alkoxy groups of different chain lengths to probe the effect of size and lipophilicity in the target binding site.

| Parent Structure Class | Modification | Purpose/Observation | Reference |

|---|---|---|---|

| Phenylsulfonyl benzoyl hydrazinecarbothioamides | Introduction of Cl, Br on a secondary phenyl ring | To study electronic effects on activity | nih.gov |

| Benzenesulfonates | Replacement of phenyl ring with a pyridinyl moiety | Led to novel antimitotic agents | nih.gov |

| N-phenylacetamides | Introduction of methoxy and nitro groups | To investigate effects on molecular planarity and interactions | nih.gov |

| Thiosemicarbazones | Use of 2-fluoro-4-hydroxybenzaldehyde | To create analogues for cytotoxicity studies | mdpi.com |

The hydrazinecarbothioamide backbone is a highly versatile functional group that can undergo a variety of chemical transformations, particularly cyclization reactions, to yield a diverse range of heterocyclic compounds. researchgate.net This strategy is widely used to create rigid analogues where the conformation of the molecule is fixed, often leading to enhanced target specificity and activity.

Common derivatizations include:

Formation of Thiazoles: Reaction with α-haloketones (Hantzsch reaction) can convert the thiosemicarbazide moiety into a thiazole (B1198619) ring. taylorandfrancis.comsemanticscholar.org

Formation of 1,2,4-Triazoles: Intramolecular cyclization, often promoted by basic conditions, can transform the hydrazinecarbothioamide into a 1,2,4-triazole-3-thione. nih.gov

Formation of 1,3,4-Thiadiazoles: Reaction with various reagents can lead to the formation of the 1,3,4-thiadiazole (B1197879) ring system. semanticscholar.org

Formation of Thiazolidinones and Oxazepines: Condensation with chloroacetic acid or maleic anhydride (B1165640) can yield more complex heterocyclic systems like 4-thiazolidinones or 1,3-oxazepine-4,7-diones, respectively. chemmethod.comresearchgate.net

These transformations highlight the utility of the hydrazinecarbothioamide group as a key intermediate for building molecular complexity and exploring new chemical space for drug discovery. researchgate.net

Advances in Green Synthesis Approaches for Thiosemicarbazides

In line with the growing emphasis on sustainable chemical manufacturing, significant progress has been made in developing green synthetic methods for thiosemicarbazides and their derivatives. These approaches aim to reduce energy consumption, minimize waste, and eliminate the use of hazardous substances.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the synthesis of thiosemicarbazides and thiosemicarbazones, it has been shown to dramatically reduce reaction times from hours to mere minutes while providing high yields. scispace.comresearchgate.netmdpi.com This efficiency is due to the rapid and uniform heating of the reaction mixture. Many microwave-assisted syntheses can be performed under solvent-free conditions, further enhancing their environmental credentials by eliminating the need for volatile organic solvents. mdpi.comnih.gov For example, one study reported that the microwave-assisted synthesis of thiosemicarbazones was completed in 3 minutes under solvent-free conditions, compared to 480 minutes using traditional methods. mdpi.comnih.gov

Ultrasound-Assisted Synthesis (Sonochemistry)

The use of high-intensity ultrasound is another effective green chemistry technique. Acoustic cavitation, the formation and collapse of microscopic bubbles, generates localized high-pressure and high-temperature spots that can drive chemical reactions. mdpi.com This method allows for the synthesis of thiosemicarbazone derivatives under milder conditions, with shorter reaction times and high yields compared to conventional refluxing. nih.govasianpubs.org The synthesis of various derivatives has been efficiently achieved using ultrasound, highlighting its utility as a green and easy synthetic tool. mdpi.comnih.gov

Solvent-Free and Aqueous Media Synthesis

A core principle of green chemistry is the avoidance of organic solvents. Solvent-free, or solid-state, reactions, sometimes initiated by simple grinding or ball-milling, represent an ideal green method by minimizing waste and simplifying product purification. nih.gov The synthesis of thiosemicarbazones has been successfully demonstrated using these techniques. nih.govresearchgate.net

When a solvent is necessary, water is the preferred choice for a green process. The synthesis of thiosemicarbazone derivatives has been achieved with excellent yields (86-98%) in aqueous media, demonstrating a viable and environmentally friendly alternative to traditional solvent-based methods. rasayanjournal.co.in

Table 1: Comparison of Conventional and Green Synthetic Approaches for Thiosemicarbazides

| Parameter | Conventional Method | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis | Solvent-Free Synthesis |

|---|---|---|---|---|

| Energy Source | Heating mantle, oil bath | Microwave Irradiation | Ultrasonic Waves | Grinding / Heating |

| Reaction Time | Hours to days mdpi.comgoogle.com | Minutes scispace.comresearchgate.netmdpi.com | Minutes to hours asianpubs.orgnih.gov | Minutes to hours nih.govresearchgate.net |

| Solvent | Organic solvents (e.g., Ethanol, Methanol) nih.govnih.gov | Minimal solvent or solvent-free mdpi.comnih.gov | Green solvents (e.g., Water, Ethanol) nih.govasianpubs.org | None |

| Yield | Moderate to high | High to excellent scispace.commdpi.com | High nih.govasianpubs.org | Quantitative / High nih.gov |

| Environmental Impact | Higher due to solvent use and energy consumption | Low | Low | Very Low |

Advanced Structural Elucidation and Conformational Analysis

Crystallographic Investigations: Single Crystal X-ray Diffraction of N-(4-ethoxyphenyl)hydrazinecarbothioamide and its Derivatives

Single crystal X-ray diffraction provides definitive proof of molecular structure, offering precise data on bond lengths, bond angles, and the spatial arrangement of atoms. For thiosemicarbazone derivatives, this technique reveals key conformational details and the nature of non-covalent interactions that dictate crystal packing.

The solid-state conformation of thiosemicarbazone derivatives, including structures related to this compound, is characterized by a degree of planarity in the thiosemicarbazone moiety, often with significant torsion angles relative to appended aromatic rings.

Another derivative, 2-[1-(2-Hydroxy-4-methoxyphenyl)ethylidene]-N-methylhydrazinecarbothioamide, exhibits a much smaller dihedral angle of 9.2 (1)° between the benzene (B151609) ring and the hydrazinecarbothioamide group, leading to an approximately planar conformation which is stabilized by an intramolecular hydrogen bond. nih.gov In contrast, the acetamide (B32628) group in N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide is twisted by approximately 47° out of the phenyl plane due to steric hindrance from adjacent ortho substituents. nih.gov

Table 1: Selected Torsion and Dihedral Angles in this compound Derivatives

| Compound/Fragment | Atoms Involved in Torsion/Dihedral Angle | Angle (°) |

| (E)-2-[4-(4-hydroxyphenyl)butan-2-ylidene]hydrazine-1-carbothioamide | N1—N2—C10—N3 | -3.1 (3) nih.gov |

| (E)-2-[4-(4-hydroxyphenyl)butan-2-ylidene]hydrazine-1-carbothioamide | Thiosemicarbazone mean plane and aromatic ring | 50.31 (8) nih.gov |

| 2-[1-(2-Hydroxy-4-methoxyphenyl)ethylidene]-N-methylhydrazinecarbothioamide | Benzene ring and hydrazinecarbothioamide group | 9.2 (1) nih.gov |

| N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide | Phenyl plane and acetamide substituent | 47.24 (6) nih.gov |

| N-(4-methoxy-3-nitrophenyl)acetamide | Phenyl plane and acetamide moiety | ~0 nih.gov |

The crystal packing of this compound and its analogs is governed by a network of intermolecular interactions, primarily hydrogen bonds. These interactions dictate the formation of higher-order supramolecular structures.

In the crystal structure of (E)-2-[4-(4-hydroxyphenyl)butan-2-ylidene]hydrazine-1-carbothioamide, molecules are linked by N—H···O, N—H···S, and O—H···S hydrogen bonds, creating a three-dimensional network. nih.gov Similarly, aromatic sulfonamides are known to form various hydrogen-bonding patterns, including dimeric, zigzag, helical, and straight motifs, which retain a specific synclinal conformation of the sulfonamide group. mdpi.com The amide moiety in these structures can act as both a hydrogen bond acceptor to form intramolecular rings and a donor for intermolecular complexes. mdpi.com

Hirshfeld surface analysis is a powerful tool to visualize and quantify these intermolecular contacts. For one related complex, Hirshfeld analysis showed that O···H (29.5%), H···H (23.8%), and N···H (21.5%) contacts are the most significant interactions in the crystal. researchgate.net In other systems, π–π stacking interactions between aromatic rings also play a crucial role in stabilizing the crystal lattice, often in conjunction with hydrogen bonds to form complex 3D supramolecular frameworks. researchgate.netmdpi.com The presence of different functional groups, such as the ethoxy group in the title compound, provides sites for these varied and crucial intermolecular interactions.

Table 2: Common Intermolecular Interactions in Thiosemicarbazone Derivatives and Related Compounds

| Interaction Type | Donor/Acceptor Atoms | Role in Crystal Packing |

| Hydrogen Bond | N—H···O, N—H···S, O—H···S | Formation of 2D and 3D networks nih.govmdpi.com |

| Hydrogen Bond | N—H···N | Proton conducting abilities in benzimidazoles beilstein-journals.org |

| π–π Stacking | Aromatic Rings | Stabilization of the crystal lattice researchgate.netmdpi.com |

| Halogen Bond | C—Br···N | Influences packing and conformation nih.gov |

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals. While specific studies on the polymorphism of this compound are not widely reported, the phenomenon is common in molecules with conformational flexibility and multiple hydrogen bonding sites.

Different crystal packing arrangements can arise from variations in crystallization conditions, such as solvent and temperature. These different polymorphs can exhibit distinct physical properties. The diverse hydrogen bonding patterns (dimeric, zigzag, helical) observed in related sulfonamides are indicative of a potential for polymorphism. mdpi.com The specific arrangement of molecules, such as the formation of inversion dimers linked by C—H···O interactions seen in 2-[1-(2-Hydroxy-4-methoxyphenyl)ethylidene]-N-methylhydrazinecarbothioamide, is a key feature of a particular crystal packing. nih.gov The interplay between strong hydrogen bonds and weaker interactions like C—H···π can lead to different supramolecular assemblies and, consequently, different polymorphic forms.

Solution-State Structural Analysis using High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution, providing insights that are complementary to solid-state data.

Thiosemicarbazones and related amide-containing structures can exist as a mixture of tautomers in solution. Prototropic tautomerism, involving the migration of a proton, is a common phenomenon. rsc.org For instance, 4-hydroxypyrimidines can exist as tautomeric mixtures of two oxo forms, and the equilibrium between them is influenced by the solvent's properties and the nature of substituents. researchgate.net

NMR spectroscopy is highly sensitive to these dynamic equilibria. researchgate.net If the exchange between tautomers is slow on the NMR timescale, separate signals will be observed for each form. If the exchange is fast, time-averaged signals will be seen. beilstein-journals.org Temperature-dependent NMR studies can be used to probe the kinetics of this exchange. For example, in some N,N'-disubstituted piperazines, distinct signals for different conformers are observed at low temperatures, which coalesce into a single signal at higher temperatures as the rate of interconversion increases. nih.gov For this compound, potential tautomerism could involve the thione-thiol equilibrium (C=S, -NH-) ⇌ (-SH, -N=C-). The specific tautomeric forms present in solution would depend on factors like solvent polarity and pH.

The conformational preferences of this compound in solution are dictated by the rotational barriers around its single bonds. The rotation around the amide bond (C-N) is often restricted due to its partial double-bond character, leading to the existence of syn and anti conformers. nih.gov

Dynamic NMR experiments are particularly useful for studying these conformational dynamics. By measuring spectra at different temperatures, it is possible to determine the coalescence temperature for signals from different conformers and calculate the activation energy barrier (ΔG‡) for their interconversion. nih.gov In N-benzoylated piperazines, the energy barriers for amide bond rotation and piperazine (B1678402) ring inversion were determined to be between 56 and 80 kJ mol⁻¹. nih.gov

For this compound, key conformational questions would include the orientation of the ethoxyphenyl group relative to the hydrazinecarbothioamide core and the conformation around the N-N bond. The interplay of steric hindrance and potential intramolecular hydrogen bonds, similar to those observed in the solid state, will influence the dominant conformation in solution.

Vibrational Spectroscopy for Characteristic Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations and the C=S stretching mode are expected to give rise to distinct Raman signals.

Theoretical and experimental studies on similar molecules, such as nicotinamide, have demonstrated the utility of combining FT-IR and FT-Raman data for a comprehensive vibrational analysis. nih.gov The symmetric vibrations of the substituted benzene ring would be particularly active in the Raman spectrum. Computational studies using Density Functional Theory (DFT) can aid in the precise assignment of both FT-IR and FT-Raman active modes. researchgate.net

Table 2: Expected Raman Active Modes for this compound

| Functional Group | Vibrational Mode | **Expected Raman Shift Range (cm⁻¹) ** | Reference |

| Aromatic Ring | Ring Breathing | Varies | nih.gov |

| C=S (Thione) | Stretching | Varies | |

| C-C (Aromatic) | Stretching | 1500 - 1600 | |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

Note: The intensities of Raman bands are dependent on the change in polarizability during the vibration.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable technique for confirming the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used for this purpose. scispace.comnih.gov

The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound. The fragmentation of N-aryl hydrazinecarbothioamide derivatives often involves the cleavage of the bonds within the hydrazinecarbothioamide chain and the loss of small neutral molecules.

Common fragmentation pathways for related amines and aromatic compounds can provide a basis for predicting the fragmentation of this compound. libretexts.orgchadsprep.com For aromatic amines, a common fragmentation is the loss of HCN. The cleavage of bonds adjacent to the nitrogen atoms (alpha-cleavage) is a dominant fragmentation pathway in aliphatic amines. libretexts.org

For this compound, key fragmentation pathways could include:

Cleavage of the N-N bond.

Cleavage of the C-N bonds in the hydrazinecarbothioamide backbone.

Fragmentation of the ethoxy group, such as the loss of an ethyl radical or ethylene.

Fission of the phenyl ring.

High-resolution mass spectrometry (HRMS) would be crucial for determining the elemental composition of the fragment ions, thereby aiding in the accurate assignment of their structures.

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure | Plausible Fragmentation Pathway |

| [M]⁺ | Molecular Ion | Ionization of the parent molecule |

| [M - NH₂]⁺ | Loss of amino radical | Cleavage of N-N bond |

| [M - CSNH₂]⁺ | Loss of thioamide group | Cleavage of C-N bond |

| [C₈H₁₀NO]⁺ | 4-ethoxyaniline cation | Cleavage of the N-N bond |

| [C₆H₅O]⁺ | Phenoxy cation | Cleavage of the ethoxy and phenyl groups |

Note: The relative intensities of the fragment ions depend on their stability and the ionization method used.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be the standard approach for analyzing N-(4-ethoxyphenyl)hydrazinecarbothioamide.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the atomic coordinates corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral angles.

Studies on related thiosemicarbazone derivatives show that the planarity of the molecule and the orientation of the phenyl ring relative to the thiourea (B124793) backbone are critical conformational features. The rotation around the C-N and N-N bonds would define the conformational energy landscape, revealing the most stable conformers and the energy barriers between them.

Table 1: Representative Theoretical Geometric Parameters for a Thiosemicarbazone Core Structure (Note: This is an illustrative table based on general findings for thiosemicarbazones, as specific data for this compound is not available. Parameters are typically calculated using DFT at the B3LYP/6-311G(d,p) level.)

| Parameter | Typical Bond Length (Å) | Parameter | Typical Bond Angle (°) |

| C=S | 1.68 - 1.72 | N-C-S | 115 - 120 |

| C-N (thioamide) | 1.35 - 1.39 | N-N-C | 118 - 122 |

| N-N | 1.38 - 1.42 | C-N-N | 117 - 121 |

| C-O (ether) | 1.36 - 1.38 | C-O-C | 117 - 119 |

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as the electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more polarizable and more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the sulfur atom and the ethoxyphenyl group, while the LUMO would likely be distributed over the hydrazinecarbothioamide backbone. Analysis of the FMOs helps predict how the molecule will interact with other chemical species, such as electrophiles and nucleophiles.

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies (Note: These parameters are calculated from HOMO and LUMO energies to quantify reactivity.)

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. |

The Molecular Electrostatic Potential (MEP or EPS) surface is a color-coded map that reveals the charge distribution of a molecule. It is used to identify sites that are prone to electrophilic and nucleophilic attack.

Red regions (negative potential) indicate electron-rich areas, which are susceptible to electrophilic attack. For this compound, these would be expected around the sulfur atom and the oxygen atom of the ethoxy group.

Blue regions (positive potential) indicate electron-deficient areas, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the N-H protons.

Green regions represent neutral potential.

The MEP map provides a visual guide to the molecule's reactivity and its potential to form intermolecular interactions, such as hydrogen bonds.

Theoretical Prediction of Spectroscopic Properties: Computational NMR Chemical Shifts and Vibrational Frequencies

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies using DFT can help assign the peaks observed in experimental Infrared (IR) and Raman spectra. For this compound, key vibrational modes would include the N-H stretch, C=S stretch, C-N stretch, and various aromatic ring vibrations. Comparing calculated frequencies with experimental ones often requires the use of a scaling factor to correct for anharmonicity and basis set deficiencies.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental data. This is particularly useful for assigning complex spectra and resolving ambiguities in molecular structure. For instance, the chemical shifts of the N-H protons are highly sensitive to their chemical environment and hydrogen bonding.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While DFT calculations typically model a molecule in the gas phase at zero Kelvin, Molecular Dynamics (MD) simulations can predict its behavior over time in a more realistic environment, such as in a solvent at a specific temperature. MD simulations solve Newton's equations of motion for the atoms in the system, providing insights into:

Conformational Flexibility: MD allows for the exploration of different molecular conformations and the transitions between them, offering a dynamic view of the molecule's flexibility.

Solvent Effects: By explicitly including solvent molecules (e.g., water, DMSO), MD simulations can model how the solvent influences the structure and dynamics of this compound. This is crucial for understanding its behavior in solution.

Binding Interactions: MD is a key tool for studying how a ligand interacts with a biological target, such as a protein, providing information on the stability of the complex and the key intermolecular interactions.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. In a QSPR study involving this compound and related compounds, the process would involve:

Descriptor Calculation: Calculating a large number of molecular descriptors (e.g., constitutional, topological, geometric, electronic) for a series of related molecules.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create a mathematical equation linking a specific property (e.g., solubility, melting point) to the most relevant descriptors.

Model Validation: Rigorously testing the model's predictive power to ensure its reliability.

Such models can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

Coordination Chemistry and Metal Complexation Studies

Ligand Characteristics and Coordination Modes of N-(4-ethoxyphenyl)hydrazinecarbothioamide

The coordinating ability of this compound is dictated by the presence of nitrogen and sulfur atoms, which can donate lone pairs of electrons to a metal center. This functionality is characteristic of the broader class of thiosemicarbazide (B42300) derivatives, which are well-documented for their capacity to form stable metal complexes.

Chelation Sites and Ambidentate Ligand Properties

This compound is best described as an ambidentate ligand, meaning it possesses multiple, non-equivalent donor sites. The primary coordination is anticipated to occur through the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atom of the hydrazine (B178648) moiety. This N,S-bidentate chelation is a common and well-established coordination mode for thiosemicarbazide-based ligands, leading to the formation of a stable five-membered chelate ring with the metal ion. plu.mxnih.gov

The presence of the ethoxyphenyl group can influence the electronic properties of the ligand through inductive and resonance effects, which in turn can modulate the stability and reactivity of the resulting metal complexes.

Protonation/Deprotonation Equilibria and Their Influence on Coordination

The coordination behavior of this compound is significantly influenced by the pH of the reaction medium. The ligand possesses protons on its hydrazine nitrogen atoms that can be removed under appropriate conditions.

In its neutral form, the ligand can coordinate to a metal center. However, upon deprotonation of the N-H proton adjacent to the thiocarbonyl group, the ligand becomes an anionic species. This deprotonation is often facilitated by the presence of a metal ion and a basic environment. The resulting anionic ligand typically forms more stable complexes due to the formation of a stronger metal-ligand bond. This ability to coordinate as either a neutral or an anionic ligand adds to its versatility in forming a wide range of metal complexes with varying properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be readily achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the resulting complex is dependent on the metal-to-ligand ratio, the reaction conditions, and the nature of the metal ion.

Transition Metal Complexes (e.g., Cu(II) Complexes)

Transition metals, with their partially filled d-orbitals, are particularly adept at forming complexes with ligands like this compound. Copper(II) complexes of thiosemicarbazide derivatives have been extensively studied. The synthesis of a Cu(II) complex of this compound would typically involve the reaction of a Cu(II) salt, such as copper(II) chloride or copper(II) acetate, with the ligand in a solvent like ethanol (B145695) or methanol (B129727). rsc.orgresearchgate.net The resulting complexes often exhibit square planar or distorted octahedral geometries, depending on the coordination of other ancillary ligands or solvent molecules.

Structural Elucidation of Metal Complexes via X-ray Crystallography

The definitive determination of the three-dimensional structure of a metal complex is achieved through single-crystal X-ray diffraction. For a hypothetical Cu(II) complex of this compound, crystallographic analysis would be expected to confirm the bidentate N,S-coordination of the ligand to the copper center. It would provide precise bond lengths and angles, revealing the coordination geometry around the metal ion. For instance, in a dimeric structure, bridging atoms could also be identified. Such studies are crucial for understanding the structure-property relationships of these compounds.

Spectroscopic Signatures of Complexation (e.g., UV-Vis, IR, NMR shifts)

Spectroscopic techniques are invaluable for characterizing metal complexes and confirming the coordination of the ligand.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic bands for the N-H, C=S, and C-N functional groups. Upon complexation, shifts in these bands provide evidence of coordination. A decrease in the frequency of the ν(C=S) band and a shift in the ν(N-H) bands are indicative of the involvement of the sulfur and nitrogen atoms in bonding to the metal ion. The appearance of new bands at lower frequencies can be attributed to the formation of metal-sulfur (M-S) and metal-nitrogen (M-N) bonds.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free ligand typically shows absorption bands in the ultraviolet region due to π→π* and n→π* transitions. Upon complexation with a transition metal like Cu(II), new absorption bands may appear in the visible region. These bands are often attributed to d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) transitions, providing information about the electronic structure and geometry of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying the coordination of ligands in solution. For diamagnetic complexes, the chemical shifts of the protons and carbons in the vicinity of the coordination sites will be altered upon complexation. For instance, the resonance of the N-H proton is expected to shift significantly or disappear upon deprotonation and coordination. Changes in the chemical shifts of the aromatic protons of the ethoxyphenyl ring can also provide insights into the electronic effects of complexation.

| Technique | Free Ligand (Expected) | Metal Complex (Expected Change upon Coordination) |

| IR Spectroscopy | ν(N-H) ~3100-3400 cm⁻¹ν(C=S) ~800-850 cm⁻¹ | Shift and broadening of ν(N-H)Decrease in ν(C=S) frequencyAppearance of new ν(M-N) and ν(M-S) bands |

| UV-Vis Spectroscopy | π→π* and n→π* transitions in UV region | Appearance of d-d and/or LMCT bands in the visible region |

| ¹H NMR Spectroscopy | Characteristic signals for aromatic, ethoxy, and N-H protons | Downfield or upfield shifts of protons near coordination sitesDisappearance of N-H proton signal upon deprotonation |

| ¹³C NMR Spectroscopy | Resonances for all carbon atoms | Shifts in carbon signals, particularly C=S and carbons adjacent to coordinating nitrogens |

Theoretical Studies on Metal-Ligand Interactions and Complex Stability

Theoretical investigations, primarily employing Density Functional Theory (DFT), have become indispensable for elucidating the nature of metal-ligand interactions in complexes of this compound and related ligands. researchgate.netresearchgate.net These computational studies provide critical insights into the electronic structure, stability, and geometry of the resulting metal complexes.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the donor-acceptor interactions between the ligand and the metal center. mdpi.com This analysis quantifies the charge transfer and the stabilization energy associated with the formation of coordinate bonds. In related metal complexes, significant charge transfer is often observed from the lone pairs of the nitrogen and sulfur atoms of the ligand to the vacant orbitals of the metal ion. mdpi.com This charge transfer is a key factor contributing to the stability of the complex.

The stability of these metal complexes is also evaluated by calculating thermodynamic parameters such as binding energies and interaction energies. mdpi.comresearchgate.net These calculations help in predicting the relative stability of different complex geometries and the preference of the ligand for certain metal ions. The interaction energy is often decomposed into electrostatic, polarization, and charge-transfer components to provide a more detailed understanding of the bonding nature. mdpi.com

Interactive Data Table: Theoretical Parameters of a Representative Metal Complex with a Hydrazinecarbothioamide Ligand

| Parameter | Value | Description |

| Metal-Sulfur (M-S) Bond Length | 2.3 - 2.5 Å | The distance between the metal center and the coordinating sulfur atom. |

| Metal-Nitrogen (M-N) Bond Length | 2.0 - 2.2 Å | The distance between the metal center and the coordinating nitrogen atom. |

| Binding Energy | -150 to -300 kcal/mol | The energy released upon the formation of the complex, indicating its stability. |

| NBO Charge Transfer (Ligand to Metal) | 0.2 - 0.5 e⁻ | The amount of electron density transferred from the ligand to the metal ion. |

| HOMO-LUMO Energy Gap | 2.0 - 4.0 eV | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, which relates to the chemical reactivity and kinetic stability of the complex. |

Note: The values presented in this table are illustrative and based on DFT studies of structurally similar thiosemicarbazide and hydrazinecarbothioamide metal complexes. They serve to provide a general understanding of the expected theoretical parameters.

Mechanistic Investigations of Metal-Chelation-Mediated Biological Activity (Non-Human Context)

The chelation of metal ions by this compound can significantly enhance its biological activity, a phenomenon extensively studied in various non-human contexts, particularly in microbiology. researchgate.netresearchgate.net The proposed mechanisms often revolve around the principles of Overtone's concept and Tweedy's chelation theory.

According to Tweedy's theory, chelation reduces the polarity of the metal ion, which in turn increases the lipophilicity of the complex. researchgate.net This enhanced lipophilicity facilitates the diffusion of the complex across the lipid membranes of microorganisms, such as bacteria and fungi. mdpi.com Once inside the cell, the complex can exert its toxic effects through several pathways.

One of the primary proposed mechanisms is the disruption of normal cellular functions by the metal ion, which is effectively transported into the cell by the ligand. The complex can interfere with vital enzymatic reactions by binding to the active sites of enzymes, thereby inhibiting their function. nih.gov

Another significant mechanism involves the interaction of the metal complex with cellular DNA. mdpi.com Studies on analogous complexes have shown that they can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction can occur through intercalation between the DNA base pairs or by binding to the phosphate (B84403) backbone, ultimately leading to cell death. mdpi.com

Furthermore, metal complexes can induce oxidative stress within the microbial cells. The redox-active metal center in the complex can catalyze the production of reactive oxygen species (ROS), such as hydroxyl radicals and superoxide (B77818) anions. nih.gov These ROS can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, leading to a loss of membrane integrity and cell lysis. nih.gov For instance, the antimicrobial activity of certain carbazole (B46965) derivatives has been linked to their ability to generate ROS. nih.gov

The specific mechanism of action can vary depending on the metal ion and the target organism. For example, the antibacterial efficacy of some N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues against E. coli has been attributed to the inhibition of essential enzymes like β-lactamase. mdpi.com

Investigations into Biological Activities Non Human Systems and Mechanistic Focus

In Vitro Antimicrobial Activity Studies

The antimicrobial potential of hydrazinecarbothioamide derivatives has been a subject of extensive research. These studies explore their efficacy against a spectrum of bacteria and fungi, providing insights into their potential as antimicrobial agents.

Derivatives of hydrazinecarbothioamide have demonstrated notable antibacterial properties. The activity is often contingent on the specific substitutions on the phenyl ring of the molecule. For instance, studies on N-substituted phenyl-2-(pyridine-4-carbonyl)hydrazine-1-carbothioamides revealed that most compounds were active against Gram-positive bacteria. researchgate.net Specifically, compounds featuring a trifluoromethylphenyl group exhibited the highest activity against all tested Gram-positive bacterial strains. researchgate.net

Another class of related compounds, N-(4-methylpyridin-2-yl)thiophene-2-carboxamides, has been tested against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. mdpi.comnih.gov These studies identified specific analogues that showed significant zones of inhibition and promising minimum inhibitory concentrations (MIC). mdpi.comresearchgate.net The efficacy of these compounds underscores the potential of the broader thiocarbamide scaffold in combating resistant bacterial strains. mdpi.comnih.gov Similarly, newly synthesized carbazole (B46965) derivatives have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus. nih.gov

Table 1: Antibacterial Activity of N-(4-ethoxyphenyl)hydrazinecarbothioamide Analogs

| Compound/Analog | Bacterial Strain | Activity Measurement | Result | Citation |

|---|---|---|---|---|

| N-(4-Sulfapyrimidine phenyl)-2-(pyridine-4-carbonyl) hydrazine-1-carbothioamide | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 2–7 μg/mL | researchgate.net |

| Trifluoromethylphenyl-substituted thiosemicarbazides | Gram-positive bacteria | MIC | 3.9–250 µg/mL | researchgate.net |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (Compound 4a) | ESBL-producing E. coli ST131 | Zone of Inhibition (50 mg) | 13 ± 2 mm | mdpi.com |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (Compound 4c) | ESBL-producing E. coli ST131 | Zone of Inhibition (50 mg) | 15 ± 2 mm | mdpi.com |

Note: This table presents data for structural analogs of this compound to illustrate the antibacterial potential of the core structure.

The hydrazinecarbothioamide moiety is also integral to the antifungal activity observed in several classes of compounds. Research has highlighted the effectiveness of these compounds against various fungal pathogens, including clinically relevant Candida species. nih.govnih.gov

Hydrazine-based compounds have been shown to possess fungicidal activity against Candida albicans, including strains resistant to common antifungal drugs. nih.gov These compounds were also found to inhibit the formation of biofilms, a key virulence factor for Candida. nih.gov Studies on novel (4-(4-iodophenyl)thiazol-2-yl)hydrazine derivatives have demonstrated promising inhibitory activity, particularly against Candida albicans and Candida krusei. nih.gov The antifungal response of thiosemicarbazides is also noted to be dependent on the substituents attached to the phenyl ring. researchgate.net

Table 2: Antifungal Activity of Hydrazine-Based Analogs

| Compound/Analog Class | Fungal Pathogen | Key Finding | Citation |

|---|---|---|---|

| Hydrazine-based compounds | Candida albicans (including resistant strains) | Fungicidal activity, decreased biofilm formation | nih.gov |

| (4-(4-iodophenyl)thiazol-2-yl)hydrazine derivatives | Candida albicans, Candida krusei | Promising inhibitory activity | nih.gov |

Note: The data represents findings for classes of compounds containing the hydrazine (B178648) moiety to highlight the structural basis for antifungal activity.

The antimicrobial action of hydrazinecarbothioamide derivatives is believed to be multifactorial. One of the key proposed mechanisms is the inhibition of specific microbial enzymes. These compounds can bind to the active sites of enzymes, disrupting their function and thereby impeding cellular processes essential for microbial survival.

Another significant mechanism is metal ion chelation. nih.gov Many biological processes in microbes depend on metal ions as cofactors for enzymes. Thiosemicarbazones, which are structurally related to hydrazinecarbothioamides, are well-known chelating agents. By sequestering essential metal ions like iron, zinc, and manganese, these compounds can create an environment of nutritional immunity, restricting bacterial growth and proliferation. nih.gov The ability to chelate metal ions is considered crucial for the pharmacological activity of many antimicrobial agents. nih.gov The hydrazine linker itself is considered vital for antifungal activity, potentially due to its capacity for hydrogen bonding. nih.gov

Cytostatic and Antiproliferative Activity Against Non-Human Cell Lines and In Vitro Cancer Models

The potential of hydrazinecarbothioamide derivatives extends to anticancer research, where they have been evaluated for their ability to inhibit the growth of various cancer cells.

Hydrazinecarbothioamide derivatives have demonstrated significant antiproliferative effects against a range of cancer cell lines. For example, related compounds have been shown to inhibit the growth of human cervical adenocarcinoma (HeLa), pancreatic adenocarcinoma (BxPC-3), and breast carcinoma (MCF-7) cells.

In studies involving murine leukemia cells, thiazoline (B8809763) iron chelators, which share functional similarities, proved to be potent antiproliferative and cytocidal agents against L1210 and P388 cell lines. nih.gov Furthermore, novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibited remarkable antiproliferative activity against several leukemia cell lines, including MOLT-4 and K-562, with potency comparable to doxorubicin (B1662922) in some cases. nih.gov Copper complexes of related thiosemicarbazones also showed better activity than the standard drug cisplatin (B142131) against MCF-7 (human breast cancer) and A549 (human lung carcinoma) cell lines. researchgate.net

Table 3: In Vitro Antiproliferative Activity of this compound Analogs

| Compound/Analog | Cell Line | Activity Measurement | Result | Citation |

|---|---|---|---|---|

| N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine | L1210 (murine leukemia) | IC₅₀ | 3 µM | nih.gov |

| N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine | P388 (murine leukemia) | IC₅₀ | 1 µM | nih.gov |

| N-(2,5-Dimethylphenyl)hydrazinecarbothioamide derivative | MCF-7 (breast cancer) | IC₅₀ | as low as 0.8 µM | |

| Copper complexes of 2-(benzo[d] nih.govresearchgate.netdioxol-5-ylmethylene)-N-alkylhydrazinecarbothioamides | MCF-7 (breast cancer), A549 (lung cancer) | IC₅₀ | Lower than cisplatin | researchgate.net |

| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide (Compound 4a) | Jurkat (human T-cell leukemia) | GI₅₀ | 0.63-0.69 µM | nih.gov |

Note: This table includes data for structural analogs to demonstrate the cytostatic potential of the hydrazinecarbothioamide framework.

The anticancer effects of these compounds are mediated through several complex cellular pathways. A primary mechanism is the induction of apoptosis, or programmed cell death. For example, a triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, was found to significantly increase the proportion of apoptotic cells in the MCF-7 breast cancer cell line. nih.goveurekaselect.com This was associated with increased mitochondrial membrane permeabilization and the upregulation of pro-apoptotic proteins and caspases, indicating the activation of the intrinsic apoptosis pathway. nih.goveurekaselect.com A platinum(II) complex with 4-methylbenzoylhydrazine also induced significant apoptosis in MCF-7 cells. mdpi.com

Modulation of the cell cycle is another key mechanism. Several hydrazinecarbothioamide analogs have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. The aforementioned triazole precursor arrested the cell cycle at the G1 phase in MCF-7 cells. nih.goveurekaselect.com In contrast, a different thiazoline derivative induced a G1/S cell cycle block in L1210 cells, consistent with interference in DNA synthesis. nih.gov The 4-methylbenzoylhydrazine platinum(II) complex caused cell cycle arrest at the G2 phase. mdpi.com

Finally, the induction of oxidative stress is an emerging mechanistic pathway. Some related compounds can increase the levels of reactive oxygen and nitrogen species (RONS) within cancer cells. nih.gov This surge in oxidative stress can overwhelm the cell's antioxidant defenses, leading to cellular damage and triggering apoptotic cell death. nih.gov

Antiviral Activity Assessments in Non-Human Viral Models

Investigations into the antiviral properties of compounds structurally related to this compound have been conducted. Specifically, a series of N-substituted hydrazinecarbothioamide derivatives linked to an isatin (B1672199) core were synthesized and evaluated for their antiviral effects.

Efficacy Against Specific Viral Strains

In a study evaluating a series of related compounds, several derivatives demonstrated antiviral activity in assays involving human embryonic lung (HEL) cell cultures. nih.gov While the specific viral strains used in the HEL cell culture assays are not detailed in the study's abstract, this cell line is commonly used for the propagation of human viruses such as herpes simplex virus (HSV), varicella-zoster virus (VZV), and cytomegalovirus (CMV).

The research highlighted that a derivative, 2-(1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-(4-methoxyphenyl)hydrazinecarbothioamide (a close analogue with a methoxy (B1213986) group instead of an ethoxy group), emerged as a particularly potent cytostatic agent. nih.gov Several other derivatives also exhibited notable antiviral effects. nih.gov

The table below summarizes the antiviral activity of these related hydrazinecarbothioamide derivatives.

| Compound ID | Chemical Name | Antiviral Activity (IC₅₀ in HEL Cells) |

| 4b | 2-(5-Bromo-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)hydrazinecarbothioamide | 11-20 µM |

| 5a | 2-(1-((Diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-phenylhydrazinecarbothioamide | 11-20 µM |

| 5b | N-(4-Bromophenyl)-2-(1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)hydrazinecarbothioamide | 11-20 µM |

| 5d | 2-(1-((Diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-(4-nitrophenyl)hydrazinecarbothioamide | 11-20 µM |

Data sourced from a study on isatin-based hydrazinecarbothioamides. nih.gov

Inhibition of Viral Replication Pathways

The specific mechanisms by which these hydrazinecarbothioamide derivatives inhibit viral replication have not been fully elucidated in the reviewed studies. nih.gov Antiviral agents can disrupt the viral life cycle at various stages, such as entry into the host cell, uncoating, synthesis of viral nucleic acids and proteins, assembly of new virus particles, or their release from the cell. nih.gov For instance, some antiviral drugs function by inhibiting viral polymerases, which are crucial for replicating the viral genome. nih.gov Others, like neuraminidase inhibitors, prevent the release of new virions from infected cells, thereby halting the spread of infection. nih.gov The reported cytostatic effects of the hydrazinecarbothioamide derivatives suggest they may interfere with cellular or viral processes essential for replication, but further mechanistic studies are required to identify the precise molecular targets. nih.gov

Enzyme Inhibition Studies

The potential for this compound and its analogues to act as enzyme inhibitors has been a subject of scientific inquiry, particularly focusing on enzymes implicated in disease pathogenesis.

Aldose Reductase Inhibitory Effects

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol using NADPH as a cofactor. nih.govmdpi.com Under hyperglycemic conditions, increased activity of this enzyme is linked to the development of diabetic complications. nih.govresearchgate.net Consequently, inhibiting aldose reductase is a key therapeutic strategy. researchgate.netnih.gov

While a wide range of compounds have been investigated as aldose reductase inhibitors, specific studies evaluating the inhibitory activity of this compound against this enzyme were not identified in the reviewed literature. Research in this area has largely focused on other chemical classes, such as fluorene-derived spiro hydantoins and N-benzoyl amino acids. researchgate.netresearchgate.net

Beta-Lactamase Inhibitory Activity

Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics by hydrolyzing the amide bond in the antibiotic's beta-lactam ring. mdpi.com The co-administration of beta-lactamase inhibitors with beta-lactam antibiotics is a critical strategy to overcome this resistance. nih.gov These inhibitors work by binding to the beta-lactamase enzyme, either reversibly or irreversibly, preventing it from inactivating the antibiotic. nih.govmdpi.com

In the context of the isatin-based hydrazinecarbothioamide derivatives, the compounds were screened for beta-lactamase inhibitory activity. nih.gov However, the results and specific data from this screening were not reported in the available scientific abstract. nih.gov Therefore, the potential of this compound or its close analogues to function as beta-lactamase inhibitors remains unconfirmed based on the reviewed literature.

Mechanistic Insights into Enzyme Binding and Inhibition

The inhibitory action of compounds based on the N-phenylhydrazinecarbothioamide scaffold is rooted in their specific interactions with enzyme active sites. Kinetic and computational studies of various analogues provide a window into these mechanisms.

For instance, derivatives of the related 2-benzylidenehydrazine-1-carbothioamide have been identified as potent inhibitors of mushroom tyrosinase. Kinetic analysis of the most active compound in one study, (2E)-2-[(4-nitrophenyl)methylidene]hydrazine-1-carbothioamide, revealed a mixed-type inhibition mechanism. nih.gov This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. Docking studies further support this, showing that these thiosemicarbazone derivatives can fit completely within the tyrosinase active site. nih.gov

Similarly, studies on N-substituted sulfonamides derived from a related core structure, N-(4-ethoxyphenyl)-2,3-dihydrobenzo- jcsp.org.pknih.gov-dioxine-6-sulfonamide, demonstrated weak to moderate inhibitory potential against urease and α-glucosidase. jcsp.org.pk The introduction of different alkyl or aralkyl groups to the parent molecule modulated the inhibitory activity, highlighting the importance of these substituents in enzyme binding. jcsp.org.pk For example, the N-benzyl derivative showed the most promising activity against both enzymes compared to other analogues in the series. jcsp.org.pk

In more complex enzymatic systems, such as the di-iron SznF enzyme which catalyzes N-hydroxylation reactions, the mechanism involves the formation of high-valent iron-oxo species. nih.govresearchgate.net Density functional theory (UDFT) calculations have shown that the process involves the dissociation of an O-O bond, abstraction of a hydrogen atom from the substrate by an Fe(IV)=O species, and a subsequent hydroxyl rebound to the substrate radical. nih.gov While this mechanism is for a different reaction, it illustrates the complex, multi-step nature of enzyme-inhibitor interactions that can be elucidated through computational chemistry.

The binding of inhibitors to enzyme active sites can be a multi-step process. For example, the inhibition of (4-hydroxyphenyl)pyruvate dioxygenase (HPPD) by the inhibitor NTBC occurs in two distinct phases, comprising three steps. nih.gov This involves an initial pre-equilibrium binding, followed by the bidentate association of the inhibitor with the active site's metal ion, and finally a Lewis acid-assisted conversion of the bound inhibitor. nih.gov Such detailed mechanistic understanding is crucial for designing more effective and specific inhibitors.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

QSAR and SAR studies are fundamental in medicinal chemistry for understanding how a compound's chemical structure relates to its biological activity. These studies are essential for optimizing lead compounds to enhance potency and selectivity.

For derivatives of hydrazinecarbothioamide, SAR analysis has shown that substitutions on the phenyl ring and the benzylidene moiety significantly influence their biological effects. nih.gov The presence of electron-donating groups on both aromatic rings of chalcone (B49325) derivatives, a related structural class, has been shown to enhance anti-inflammatory and antioxidant activities. nih.gov In a series of tetrahydroisoquinoline-based inhibitors of M. tuberculosis, SAR studies revealed that increased lipophilicity generally led to improved potency. nih.gov The nature of linking groups is also critical; studies have shown that –CH2– or –CONH– linkers can be more effective than –CO– or –COCH2– linkers, suggesting that the precise positioning of terminal aromatic rings is key for target binding. nih.gov

QSAR models provide a quantitative correlation between structure and activity. For a series of anti-HIV-1 agents, a genetic algorithm-multiple linear regression (GA-MLR) model demonstrated high predictive quality, indicating that factors like electronegativity, mass, and atomic van der Waals volumes are primary contributors to the compounds' activity. nih.gov Similarly, 3D-QSAR models for anti-inflammatory compounds have been developed to screen new derivatives, with generated contribution maps indicating favorable (blue cubes) and unfavorable (red cubes) regions for activity. researchgate.net

Identification of Key Structural Features for Biological Potency

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect.

For anticonvulsant hydrazinecarbothioamide derivatives, a common pharmacophore pattern was identified. The essential features for effective interaction with molecular targets like glutamate (B1630785) and GABA receptors include a hydrophobic unit, an electron donor group, and a hydrogen donor/acceptor unit. nih.govresearchgate.net

In other inhibitor classes, similar principles apply. A highly predictive pharmacophore model (Hypo1) for type 4 cAMP phosphodiesterase (PDE4) inhibitors was established, comprising two hydrogen bond acceptors, one hydrophobic region, and one aromatic ring feature. nih.gov The spatial arrangement of these features is critical for binding and inhibition. nih.gov For a series of histone deacetylase (HDAC) inhibitors, a five-point pharmacophore (AADRR) with two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings yielded a statistically significant 3D-QSAR model, which was successfully used to predict the activity of new compounds. researchgate.net

These models underscore that a combination of hydrophobic, aromatic, and hydrogen-bonding interactions is typically necessary for potent biological activity. The hydrazinecarbothioamide scaffold itself is considered a potent pharmacophore for tyrosinase inhibition, providing a strong foundation for designing new inhibitors. nih.gov

Rational Design and Synthesis of Optimized Analogues

The insights gained from SAR, QSAR, and pharmacophore studies form the basis for the rational design and synthesis of new, optimized analogues with improved biological profiles.

Starting from a lead compound, medicinal chemists can systematically modify the structure to enhance activity and other properties. For example, an optimization campaign for an antitubercular nitrofuran hit involved the design and synthesis of a family of analogues. nih.gov The introduction of an α,α-dimethylbenzyl moiety led to significant improvements in metabolic stability and pharmacokinetic profiles while maintaining potent antitubercular activity. nih.gov

In the development of anticonvulsants, thirty-six new N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides were synthesized based on pharmacophore modeling. nih.gov This led to the identification of compounds with high protective activity in seizure models. For instance, 2-[4-(4-chlorophenoxy)benzylidene]-N-(4-fluorophenyl)hydrazinecarbothioamide showed 100% protection in the 6 Hz test. nih.gov

The synthesis of such analogues often involves multi-step procedures. The synthesis of N-substituted hydrazinecarbothioamides can be achieved through the reaction of thiosemicarbazide (B42300) with appropriate aldehydes or ketones. researchgate.net Further modifications, such as the cyclization of thiosemicarbazides, can lead to the formation of heterocyclic compounds like 1,3,4-thiadiazoles, which also exhibit a wide range of biological activities. mdpi.com The design process for new tubulin inhibitors involved creating hybrid molecules that combined the key structural features of known inhibitors, leading to pyridine (B92270) derivatives with potent anti-proliferative activities. nih.gov

The following tables present data from studies on this compound derivatives and related compounds, illustrating the impact of structural modifications on enzyme inhibition.

Table 1: Enzyme Inhibition Data for N-alkyl/aralkylated-N-(4-ethoxyphenyl)-2,3-dihydrobenzo- jcsp.org.pknih.gov-dioxine-6-sulfonamides

Click to view data

| Compound | Substituent (R) | α-Glucosidase IC₅₀ (µM) | Urease IC₅₀ (µM) |

|---|---|---|---|

| 5c | Benzyl (B1604629) | 227.35 ± 0.18 | 123.54 ± 0.12 |

| Acarbose | Standard | 38.25 ± 0.12 | - |

| Thiourea (B124793) | Standard | - | 21.25 ± 0.15 |

Data sourced from a study on synthesized sulfonamides, showing moderate to weak inhibitory potential. Compound 5c, with a benzyl moiety, displayed the most notable activity in the series. jcsp.org.pk

Table 2: Inhibition of α-Glucosidase and α-Amylase by a Potent Sulfonamide Derivative

Click to view data

| Compound | Enzyme | IC₅₀ (µM) |

|---|---|---|

| 6j | α-Glucosidase | 5.11 ± 1.46 |

| 6j | α-Amylase | 4.27 ± 1.51 |

| Acarbose | α-Glucosidase | 255.44 ± 1.89 |

| Acarbose | α-Amylase | 80.33 ± 2.95 |

Data from a study on novel cinnamic acid magnolol (B1675913) derivatives. Compound 6j, a sulfonamide, showed significantly stronger inhibitory activity against both enzymes compared to the standard, acarbose. researchgate.net

Advanced Applications and Future Research Directions

Potential in Advanced Materials Science (e.g., sensors, optical materials)

The development of novel materials with specific functionalities is a cornerstone of modern materials science. While direct research on N-(4-ethoxyphenyl)hydrazinecarbothioamide for materials science applications is still emerging, the broader class of thiosemicarbazide (B42300) derivatives has shown significant promise, suggesting a potential pathway for the application of this specific compound.

Thiosemicarbazones, which can be synthesized from thiosemicarbazides, are recognized for their ability to form complexes with metals. This property is crucial for the development of sensors. For instance, derivatives of thiosemicarbazide have been successfully functionalized to act as fluorescent probes for the detection of metal ions. These probes often exhibit changes in their optical properties, such as fluorescence enhancement or quenching, upon binding with a specific metal ion. This suggests that this compound could be a valuable precursor for creating sensors for various metal ions. The ethoxy group on the phenyl ring can influence the electronic properties and solubility of the resulting sensor molecule, potentially enhancing its sensitivity and selectivity.

In the realm of optical materials, organic compounds are gaining attention for applications in nonlinear optics (NLO). These materials can alter the properties of light and are essential for technologies like lasers and optical data storage. The NLO properties of organic molecules are often related to their molecular structure, particularly the presence of donor and acceptor groups connected by a conjugated system. The structure of this compound, with its aromatic ring and heteroatoms, provides a framework that could be modified to create materials with significant NLO activity. For example, the introduction of strong electron-withdrawing or -donating groups to the phenyl ring could enhance its NLO response.

Role in Analytical Chemistry (e.g., reagents for metal ion detection, separation science)

The ability of thiosemicarbazide derivatives to act as chelating agents for metal ions makes them highly valuable in analytical chemistry. researchgate.net These compounds can be used as reagents for the colorimetric or fluorometric determination of metal ion concentrations in various samples.

Recent studies have demonstrated the use of hydrazinecarbothioamide-based fluorescent probes for the selective detection of metal ions like Zn2+. mdpi.comresearchgate.net A probe named TCC, which is an N-(4-chlorophenyl)-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide, showed selective fluorescence for Zn2+ and was successfully applied to detect this ion in water samples and even in biological systems like zebrafish. mdpi.comresearchgate.net This highlights the potential of this compound to be developed into a selective analytical reagent. The ethoxy group in its structure could modulate its binding affinity and selectivity for different metal ions.

The following table summarizes the performance of a representative hydrazinecarbothioamide-based fluorescent sensor for Zn2+ detection.

| Feature | Performance of TCC Sensor |

| Target Ion | Zn2+ |